
The Discovery and Synthesis of PKM2 Activator
TEPP-46: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PKM2 activator 2

Cat. No.: B1262620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, representing a critical node

in the reprogramming of glucose metabolism that fuels tumor growth. Unlike its constitutively

active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less

active dimeric state. The dimeric form predominates in cancer cells, slowing glycolysis and

allowing for the diversion of glycolytic intermediates into biosynthetic pathways essential for cell

proliferation. This has made the activation of PKM2, forcing it into its tetrameric state, a

compelling therapeutic strategy. This technical guide provides an in-depth overview of the

discovery and synthesis of TEPP-46 (also known as ML265), a potent and selective small-

molecule activator of PKM2. We will detail the experimental protocols for its discovery through

high-throughput screening, its biochemical and cellular characterization, and its synthesis.

Furthermore, we will present key quantitative data in structured tables and visualize the

relevant biological pathways and experimental workflows using Graphviz diagrams.

Discovery of TEPP-46: A High-Throughput
Screening Approach
The identification of TEPP-46 was the result of a quantitative high-throughput screening (qHTS)

campaign of the NIH Molecular Libraries Small Molecule Repository, which contained nearly
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300,000 compounds. The primary screen was designed to identify small molecules that could

allosterically activate PKM2.

High-Throughput Screening Workflow
The screening process involved a luciferase-based assay to measure ATP production by

PKM2. An increase in luminescent signal indicated enzymatic activation. This was followed by

a series of confirmatory and secondary assays to validate hits and determine their mechanism

of action.

Primary Screening Hit Confirmation & Triage Lead Characterization
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Figure 1: High-throughput screening workflow for the discovery of PKM2 activators.

Experimental Protocols
1.2.1. Primary High-Throughput Screening (Luciferase-Based Assay)

This assay measures the ATP produced by PKM2, which is then used by firefly luciferase to

generate a luminescent signal.

Reagents:

Assay Buffer: 50 mM Imidazole pH 7.2, 50 mM KCl, 7 mM MgCl₂, 0.01% Tween-20, 0.05%

BSA.

Human recombinant PKM2.

Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).

Luciferase/luciferin detection reagent.
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Procedure:

Dispense 4 µL of assay buffer containing 0.1 nM PKM2 into 1536-well microtiter plates.

Add test compounds from the library.

Initiate the reaction by adding 0.5 mM PEP and 0.1 mM ADP.

Incubate for a set time at room temperature.

Add the luciferase/luciferin detection reagent.

Measure the luminescence signal using a plate reader. An increase in signal indicates

PKM2 activation.

Synthesis of TEPP-46 (ML265)
TEPP-46 belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class. The synthesis

of TEPP-46 is a multi-step process.[1]

Synthetic Scheme

2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone Intermediate 13-nitrobenzylbromide, K2CO3, DMF, 100°C Intermediate 2NaSMe, DMF, 100°C Intermediate 3m-CPBA, DCM TEPP-46 (ML265)SnCl2·2H2O, EtOH, reflux
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Figure 2: Synthetic route for TEPP-46 (ML265).

Detailed Experimental Protocol[1]
Step 1: Synthesis of 2-bromo-4-methyl-6-((3-nitrophenyl)methyl)-4,6-dihydro-5H-

thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one

To a solution of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone (9.5 g, 33.4

mmol) in DMF (120 mL), add 3-nitrobenzylbromide (14.5 g, 66.9 mmol) and potassium

carbonate (10.2 g, 73.6 mmol).

Heat the mixture at 100 °C overnight.
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After cooling to room temperature, add water (100 mL) and stir for 10 minutes.

Collect the precipitate by filtration, wash with water, and dry to yield the product.

Step 2: Synthesis of 4-methyl-6-((3-nitrophenyl)methyl)-2-(methylthio)-4,6-dihydro-5H-

thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one

To a solution of the product from Step 1 in DMF, add sodium thiomethoxide (NaSMe).

Heat the mixture at 100 °C.

Monitor the reaction by TLC. Upon completion, cool the reaction and precipitate the

product by adding water.

Collect the solid by filtration and dry.

Step 3: Synthesis of 4-methyl-2-(methylsulfinyl)-6-((3-nitrophenyl)methyl)-4,6-dihydro-5H-

thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one

Dissolve the product from Step 2 in dichloromethane (DCM).

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

Stir the reaction at room temperature until completion (monitored by TLC).

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure

to obtain the product.

Step 4: Synthesis of TEPP-46 (ML265): 6-((3-aminophenyl)methyl)-4-methyl-2-

(methylsulfinyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one

To a solution of the product from Step 3 in ethanol, add tin(II) chloride dihydrate

(SnCl₂·2H₂O).

Reflux the mixture until the reaction is complete (monitored by TLC).

Cool the reaction and neutralize with saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over sodium sulfate, filter, and

concentrate.

Purify the crude product by column chromatography to yield TEPP-46.

Biochemical and Cellular Characterization of TEPP-
46
Quantitative Data Summary

Parameter Value Assay Method Reference

AC₅₀ (PKM2) 92 nM
Luciferase-based

assay
[2]

Selectivity
No activation of

PKM1, PKL, and PKR

Luciferase-based

assay
[2]

Mechanism of Action

Allosteric activator,

binds to dimer-dimer

interface

X-ray Crystallography [3]

Effect on PKM2

Kinetics

Decreases KM for

PEP
LDH-coupled assay

Aqueous Solubility
29.6 µg/mL in PBS,

pH 7.4
Kinetic solubility assay

Oral Bioavailability

(Mouse)
Good In vivo PK study

Experimental Protocols
3.2.1. LDH-Coupled Pyruvate Kinase Assay (Orthogonal Assay)

This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the

production of pyruvate by PKM2.

Reagents:
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Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂.

Substrates: PEP and ADP.

Coupling Enzyme: Lactate Dehydrogenase (LDH).

Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

Human recombinant PKM2.

TEPP-46.

Procedure:

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-

well plate.

Add varying concentrations of TEPP-46 to the wells.

Initiate the reaction by adding PKM2.

Immediately monitor the decrease in absorbance at 340 nm over time using a

spectrophotometer.

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Plot the velocity against the TEPP-46 concentration to determine the AC₅₀.

3.2.2. X-ray Crystallography

To determine the binding mode of TEPP-46, co-crystallization with PKM2 was performed.

Procedure:

Purify recombinant human PKM2.

Incubate the purified PKM2 with a molar excess of TEPP-46.

Set up crystallization trials using vapor diffusion methods with various precipitants.
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Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.

Solve the crystal structure by molecular replacement using a known PKM2 structure.

Refine the model to visualize the binding pocket and interactions of TEPP-46 with the

PKM2 protein.

Mechanism of Action of TEPP-46
TEPP-46 is an allosteric activator of PKM2. X-ray crystallography has revealed that it binds to a

pocket at the interface between two dimers of the PKM2 tetramer, a site distinct from the

binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). By binding to this

site, TEPP-46 stabilizes the active tetrameric conformation of PKM2, thereby increasing its

enzymatic activity. This forced activation redirects glucose metabolism towards energy

production and away from anabolic pathways, which is detrimental to cancer cell proliferation.
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Figure 3: Mechanism of PKM2 activation by TEPP-46 and the resulting metabolic shift.

Conclusion
TEPP-46 is a potent and selective small-molecule activator of PKM2 discovered through a

rigorous high-throughput screening and medicinal chemistry effort. Its well-defined synthesis,

clear mechanism of action, and demonstrated in vitro and in vivo activity make it a valuable tool

for studying cancer metabolism and a promising lead for the development of novel anti-cancer

therapeutics. This guide provides a comprehensive overview of the key technical aspects of its

discovery and synthesis, serving as a resource for researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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